molecular formula C18H19NO B1253302 10-Methyl-11-hydroxyaporphine

10-Methyl-11-hydroxyaporphine

Cat. No.: B1253302
M. Wt: 265.3 g/mol
InChI Key: YGOZTDLAUVOPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methyl-11-hydroxyaporphine is an aporphine derivative that functions as a highly selective serotonergic agonist. Despite its structural relationship to the dopaminergic agonist apomorphine, this compound exhibits a surprising and distinct pharmacological profile. Research indicates it elicits no activity at dopamine receptors but displays properties consistent with being a serotonergic agonist with a high degree of selectivity for 5-HT1A receptors, similar to the well-known agonist 8-hydroxy-2-(di-n-propylamino)tetralin . The unique ortho-methyl-hydroxy aromatic substitution pattern in its structure is responsible for this specific receptor binding. This makes this compound a valuable and selective chemical tool for probing the function and signaling of 5-HT1A receptors in the central nervous system. Its application is critical in advanced neuroscience research, particularly in the study of serotonin-mediated neurological pathways and behaviors. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-11-6-7-13-10-15-16-12(8-9-19(15)2)4-3-5-14(16)17(13)18(11)20/h3-7,15,20H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOZTDLAUVOPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 10 Methyl 11 Hydroxyaporphine

Total Synthesis Approaches for 10-Methyl-11-hydroxyaporphine

The complete chemical synthesis of this compound can be achieved through various strategic routes, often leveraging naturally occurring alkaloids as starting materials or employing key organic reactions to construct the characteristic tetracyclic aporphine (B1220529) core.

Synthetic Pathways from Natural Precursors (e.g., Morphine, Codeine Derivatives)

A prominent strategy for synthesizing this compound and its analogs involves the chemical transformation of readily available natural morphinan (B1239233) alkaloids like morphine and codeine. uni-eszterhazy.hutandfonline.comwikipedia.orgd-nb.info A key transformation in this approach is the acid-catalyzed rearrangement of the morphinan skeleton into the aporphine framework. uni-eszterhazy.hutandfonline.comtandfonline.com For instance, (R)-(-)-apomorphine, a closely related aporphine, can be synthesized from morphine. tandfonline.com This rearrangement typically involves treating the morphinan precursor with strong acids, such as methanesulfonic acid or hydrochloric acid, often with the aid of microwave irradiation to improve yields and reduce reaction times. uni-eszterhazy.hutandfonline.com

The synthesis of this compound from morphine can involve a multi-step sequence. For example, a method involves the acid-catalyzed rearrangement of the 3-(1-phenyltetrazolyl) ether of morphine to yield the 10-(1-phenyltetrazolyl) ether of (R)-(-)-apomorphine, which is then further modified. researchgate.net Similarly, codeine derivatives can serve as precursors for various aporphines. uni-eszterhazy.huresearchgate.net The general principle relies on the inherent structural similarity between the morphinan and aporphine scaffolds, allowing for a more direct synthetic route compared to building the molecule from simple starting materials. wikipedia.orgrsc.org

Strategic Application of Key Organic Reactions (e.g., Acid-Catalyzed Rearrangements, Cross-Coupling Reactions)

The construction of the aporphine skeleton, the core of this compound, relies on several powerful organic reactions. The acid-catalyzed rearrangement of morphinans is a cornerstone of this chemistry, efficiently converting the bridged morphinan ring system into the desired tetracyclic aporphine structure. uni-eszterhazy.hutandfonline.com This reaction's efficiency can be significantly enhanced by using microwave-assisted heating, which often leads to higher yields and shorter reaction times. uni-eszterhazy.hutandfonline.com

Beyond rearrangement reactions, other classical and modern synthetic methods are employed. The Bischler-Napieralski reaction is a fundamental tool for constructing the isoquinoline (B145761) portion of the aporphine framework. organic-chemistry.orgbrocku.cawikipedia.orgnih.gov This reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride. organic-chemistry.orgwikipedia.org The Grewe cyclization is another key strategy, particularly useful for creating the morphinan skeleton, which can then be rearranged to an aporphine. sci-hub.senih.govrsc.orgresearchgate.net

More recently, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have become invaluable for introducing substituents onto the aporphine core with high precision. researchgate.netnih.govresearchgate.netrsc.orgresearchgate.net These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of aporphine derivatives with diverse functionalities. researchgate.netresearchgate.netrsc.org For example, a Suzuki cross-coupling can be used to introduce an aryl group at a specific position on the aporphine ring system. researchgate.net

Semisynthesis and Derivatization Strategies for Analogues

Building upon the core structure of this compound and related compounds, semisynthetic approaches allow for the creation of a diverse library of analogues. These modifications are crucial for exploring structure-activity relationships and developing compounds with tailored pharmacological profiles.

Regioselective Modifications at C-10 and C-11 Positions

The hydroxyl and methyl groups at the C-11 and C-10 positions, respectively, are key features of this compound and are prime targets for chemical modification. koreascience.krnih.govresearchgate.net Regioselective reactions are essential to modify one position without affecting the other. For instance, selective O-methylation or O-acylation of the hydroxyl group at C-11 can be achieved. koreascience.kr One reported method for the regioselective synthesis of 10-methoxy-11-hydroxyaporphine (isoapocodeine) from (R,S)-10,11-dihydroxyaporphine (apomorphine) involves the formation of an isopropylidene ketal, followed by regioselective ring opening and subsequent methylation. koreascience.kr

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, have been effectively used to introduce various substituents at the C-10 position. researchgate.net These methods enable the synthesis of analogues with different alkyl or aryl groups at this position, which has been shown to be critical for modulating the compound's interaction with specific receptors. researchgate.netcore.ac.uk

Preparation of Labeled Analogues for Radioligand Binding and Preclinical Imaging Studies

To study the interaction of this compound and its analogues with biological targets, radiolabeled versions are indispensable. acs.orgnih.govwiley.comnih.govgoogle.com These labeled compounds are used in radioligand binding assays to determine receptor affinity and in preclinical imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov

The synthesis of radiolabeled analogues often involves the introduction of a radionuclide, such as carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]), in the final steps of the synthesis. For example, [¹¹C]-labeled (R)-10-Methyl-11-hydroxyaporphine has been prepared for evaluation as a PET radioligand. acs.orgwiley.com This is typically achieved by reacting a suitable precursor, such as a desmethyl derivative, with a radiolabeled alkylating agent like [¹¹C]methyl iodide. nih.gov The development of efficient and rapid radiolabeling procedures is crucial due to the short half-lives of many common PET isotopes. nih.gov

Molecular Structure, Stereochemistry, and Conformational Analysis of 10 Methyl 11 Hydroxyaporphine

Absolute Configuration and Enantiomeric Forms (R- and S-Isomers)

Aporphine (B1220529) alkaloids typically possess a stereocenter at the C-6a position of the aporphine nucleus. wikipedia.org This chiral center means the molecule is not superimposable on its mirror image, leading to the existence of two different enantiomeric forms: (R) and (S) isomers. The absolute configuration at this carbon is crucial as it dictates the spatial orientation of the nitrogen atom's lone pair of electrons. researchgate.net

For 10-Methyl-11-hydroxyaporphine, the naturally occurring and synthetically targeted form is often the (R)-enantiomer, systematically named (6aR)-6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol. nih.govacs.org This specific configuration is noted for its high affinity and selectivity for certain biological targets. acs.org While most aporphine alkaloids are (R)-configured, some, like glaucine (B1671577) and bulbocapnine, exist as the (S)-isomer. wikipedia.org The specific biological activity of aporphine alkaloids can differ significantly between their (R) and (S) forms. researchgate.net For instance, research on related aporphines has shown that (R) isomers tend to have a higher affinity for D-1 and D-2 dopamine (B1211576) receptors compared to their (S) counterparts. researchgate.net

Compound NameSystematic Name (R-Isomer)CAS Number (R-Isomer)Key Stereocenter
(R)-10-Methyl-11-hydroxyaporphine(6aR)-6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol111635-19-9C-6a

Conformational Preferences and Dynamics through Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), provides valuable insights into the conformational preferences of aporphine alkaloids. researchgate.netresearchgate.net While specific computational studies focusing solely on this compound are not extensively detailed in the provided results, general principles from related aporphines can be inferred.

The aporphine structure consists of a biphenyl (B1667301) moiety, and the degree of twist between the two aromatic rings is a key conformational feature. iucr.org Molecular docking and dynamics simulations on related aporphine alkaloids have been used to understand how these molecules interact with biological targets. acs.org These studies reveal that the rigid, aromatic scaffold is a key feature for these interactions. acs.org For example, DFT calculations on a set of 7,7-dimethylaporphine alkaloids identified the heterocyclic amino group as the most basic site. researchgate.net Furthermore, computational studies of other aporphines have explored their optimized structures and molecular electrostatic potential, which are crucial for predicting reactive sites. researchgate.net Modeling of ligand-receptor interactions for (R)-11-hydroxy-10-methylaporphine suggests the presence of a "methyl pocket" in its binding site, highlighting the importance of the C-10 methyl group in its interactions. researchgate.net

Insights from Crystallographic Studies of this compound and Related Aporphines

X-ray crystallography provides definitive information about the solid-state structure of molecules, including bond lengths, angles, and the conformation of the ring system. While specific crystallographic data for this compound is not available in the search results, studies on related aporphine hydrobromides, such as leucoxine and isoboldine (B12402355), offer significant insights. iucr.org

These studies have established the absolute configuration of these molecules as belonging to the S series of aporphines and have detailed their molecular structures. iucr.org A key structural feature of the aporphine skeleton is the twist of the biphenyl moiety. In leucoxine hydrobromide, this twist is approximately 14°, while in isoboldine hydrobromide, it is about 21°. iucr.org These variations in the twist angle are attributed to the different substituents on the aporphine ring system. iucr.org The crystal structures of these related compounds were determined to be orthorhombic. iucr.org

Related AporphineCrystal SystemSpace GroupBiphenyl Twist AngleReference
Leucoxine HydrobromideOrthorhombicP2₁2₁2₁~14° iucr.org
Isoboldine HydrobromideOrthorhombicP2₁2₁2₁~21° iucr.org

Pharmacological Characterization and Receptor Binding Profiles of 10 Methyl 11 Hydroxyaporphine

Serotonergic Receptor Interactions

Affinity and Selectivity for 5-HT1A Receptors

10-Methyl-11-hydroxyaporphine, particularly its (R)-enantiomer, demonstrates a high affinity and selectivity for the 5-HT1A serotonin (B10506) receptor. hilarispublisher.comacs.org This selectivity is noteworthy when compared to its affinity for dopamine (B1211576) receptors. hilarispublisher.com The specific chemical structure, featuring a C-10 methyl group and a C-11 hydroxyl group, is crucial for this high affinity at the 5-HT1A receptor. researchgate.nethilarispublisher.com Studies have shown that the absence of the C-10 methyl group leads to a loss of significant 5-HT1A activity, while retaining dopaminergic effects. researchgate.nethilarispublisher.com

Molecular modeling studies suggest that the C-11 hydroxyl group forms a hydrogen bond with serine residues (specifically Ser198) within the 5-HT1A receptor. researchgate.nethilarispublisher.com Furthermore, the C-10 methyl group is thought to interact with a lipophilic pocket in the 5-HT1A receptor, an interaction that is not possible with the D2 dopamine receptor, thus explaining the compound's high selectivity for the 5-HT1A receptor. researchgate.nethilarispublisher.compatsnap.com The N-methyl group also appears to be optimal for potent interaction with 5-HT1A receptors. researchgate.net

CompoundReceptorAffinity (Ki, nM)
(R)-(-)-10-Methyl-11-hydroxyaporphine5-HT1AModerate to high
(R)-(-)-10-Methyl-11-hydroxyaporphineD1Low (micromolar)
(R)-(-)-10-Methyl-11-hydroxyaporphineD2ALow (micromolar)

Agonistic and Antagonistic Activities of Stereoisomers at 5-HT1A Receptors

The stereochemistry of this compound plays a pivotal role in its functional activity at the 5-HT1A receptor. The (R)-enantiomer, (R)-(-)-10-Methyl-11-hydroxyaporphine, acts as a potent and efficacious agonist at the 5-HT1A receptor. researchgate.netacs.orgpatsnap.com In vivo studies have confirmed that this stereoisomer behaves as a serotonergic agonist. researchgate.net

In contrast, while information on the (S)-enantiomer is less abundant in the provided context, the general finding for aporphines is that the (R)-isomers have a greater affinity for both D1 and D2 receptors than their (S)-counterparts. researchgate.net An N-propyl analogue of the (R)-enantiomer, (R)-11-hydroxy-10-methyl-N-propylnoraporphine, displayed weak dopamine receptor agonism at the tested doses, suggesting that modifications to the N-alkyl substituent can alter the pharmacological profile. researchgate.net

Interactions with Other Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT2C, 5-HT7AR)

While the primary focus of research has been on the 5-HT1A receptor, some studies have evaluated the affinity of this compound and its analogues for other serotonin receptor subtypes. Generally, N-substituted-11-hydroxy-10-methylaporphines have been found to have low affinity for 5-HT2A receptors. nih.gov Aporphine (B1220529) alkaloids as a class are known to interact with various serotonin receptors, and ligands for subtypes like 5-HT2A and 5-HT7 have shown potential in treating conditions such as depression, schizophrenia, and sleep disorders. hilarispublisher.comnih.gov However, specific binding data for this compound at 5-HT2C and 5-HT7 receptors is not detailed in the provided search results.

Dopaminergic Receptor Interactions

Affinity for D1 and D2/D2A Receptor Subtypes

Although initially investigated for its dopaminergic properties, this compound exhibits significantly lower affinity for dopamine D1 and D2/D2A receptors compared to its high affinity for the 5-HT1A receptor. researchgate.nethilarispublisher.comnih.gov The (R)-enantiomer of this compound has been reported to have a Ki value of 9650 nM for D1 receptors. idrblab.net This indicates a much weaker interaction with dopamine receptors.

The substitution pattern is critical for this selectivity. The presence of the C-10 methyl group, which fits into a specific lipophilic pocket in the 5-HT1A receptor, is not well-accommodated by the D2 receptor binding site, contributing to the observed selectivity. researchgate.nethilarispublisher.compatsnap.com In contrast, aporphines lacking the C-10 methyl group can possess dopaminergic activity. researchgate.nethilarispublisher.com

CompoundReceptorAffinity (Ki, nM)
(R)-(-)-10-Methyl-11-hydroxyaporphineD19650
(R)-(-)-10-Methyl-11-hydroxyaporphineD2ALow affinity

Characterization of Dopaminergic Activity Profile (e.g., Partial Agonism, Lack of Response)

The dopaminergic activity of this compound is minimal. The (R)-enantiomer was found to elicit no significant responses in assays for dopamine receptor effects. researchgate.netacs.org This lack of dopaminergic agonism is a key feature that distinguishes it from other aporphine alkaloids like apomorphine, which is a potent dopamine agonist. researchgate.net

Broad Neurotransmitter Receptor System Evaluation (e.g., Adrenergic)

The pharmacological profile of this compound has been a subject of scientific investigation, revealing a notable specificity for the serotonin receptor system, even though it was initially developed with dopamine receptors as a target. hilarispublisher.com While the aporphine alkaloid class of compounds is known to potentially interact with a range of neurotransmitter systems including dopaminergic, serotonergic, and adrenergic systems, research on this compound has predominantly highlighted its potent and selective action at a specific subtype of serotonin receptor. researchgate.netresearchgate.net

Serotonin Receptor System

Initial research identified (R)-(-)-10-Methyl-11-hydroxyaporphine as a highly selective serotonergic agonist. hilarispublisher.com Subsequent studies have consistently demonstrated its high affinity for the 5-HT1A receptor subtype. researchgate.netnih.gov The specific chemical structure, particularly the 11-hydroxy and 10-methyl groups, is crucial for this high affinity. hilarispublisher.com The enantiomer, (S)-10-Methyl-11-hydroxyaporphine, has been shown to act as an antagonist at the same 5-HT1A receptor. hilarispublisher.com

Dopamine Receptor System

Though originally designed as a potential dopamine receptor ligand, studies evaluating the binding affinity of this compound have shown that it possesses a low affinity for both dopamine D1 and D2 receptors. researchgate.netnih.gov This lack of significant affinity for dopamine receptors further underscores its selectivity for the 5-HT1A receptor. patsnap.com

Adrenergic and Other Receptor Systems

The table below summarizes the available receptor binding affinity data for (R)-(-)-10-Methyl-11-hydroxyaporphine.

Receptor SubtypeBinding Affinity (Ki)Reference
Serotonin
5-HT1AHigh affinity (agonist) hilarispublisher.comresearchgate.netnih.gov
5-HT2ALow affinity researchgate.net
Dopamine
D1Low affinity researchgate.netnih.gov
D2Low affinity (9650 nM) researchgate.netidrblab.net

Molecular Mechanisms of Action of 10 Methyl 11 Hydroxyaporphine

Ligand-Receptor Interaction Modeling and Computational Insights

Computational modeling has been instrumental in elucidating the structural basis for the selective affinity of 10-Methyl-11-hydroxyaporphine for its target receptors. These in silico approaches provide a window into the molecular dialogues that govern its pharmacological profile.

In the absence of crystal structures for many receptors, homology modeling has proven to be a valuable tool. This technique involves constructing a three-dimensional model of a target receptor based on the known structure of a related homologous protein. For this compound, homology-based models of the serotonin (B10506) 5-HT1A and dopamine (B1211576) D2A receptors have been utilized to rationalize its distinct pharmacological activities. researchgate.netpatsnap.com These models have been crucial in understanding why this compound acts as a potent and selective 5-HT1A receptor agonist, while exhibiting lower affinity for dopamine receptors. patsnap.com The differences in the binding site architecture between these receptor models have provided key insights into the compound's selectivity. researchgate.netpatsnap.com

Molecular docking studies using these homology models have revealed the specific interactions that anchor this compound within the receptor's binding pocket. hilarispublisher.com A critical finding is the presence of a "methyl pocket" within the 5-HT1A receptor. researchgate.netpatsnap.com This lipophilic pocket accommodates the C10-methyl group of the aporphine (B1220529), an interaction that is believed to be a primary determinant of its high affinity and selectivity for this receptor. researchgate.netpatsnap.comhilarispublisher.com In contrast, the binding site model of the D2A receptor does not possess a similar pocket to accommodate this methyl group, explaining its lower affinity for this receptor. researchgate.netpatsnap.comhilarispublisher.com

Application of Homology-Based Receptor Models

Post-Receptor Signaling Pathways and Cellular Responses

Upon binding to its receptor, this compound initiates a series of intracellular events known as signal transduction. These pathways ultimately lead to the cellular responses that underlie its pharmacological effects.

The 5-HT1A receptor, the primary target of this compound, is a G-protein-coupled receptor (GPCR). idrblab.netnih.gov GPCRs are integral membrane proteins that, upon activation by a ligand, interact with heterotrimeric G-proteins on the inner surface of the cell membrane. nih.govnih.gov This interaction triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G-protein, leading to its activation and dissociation from the Gβγ dimer. nih.gov The activated Gα and Gβγ subunits can then modulate the activity of various downstream effector proteins. nih.gov In the case of the 5-HT1A receptor, it primarily couples to inhibitory G-proteins (Gi/o). nih.gov The activation of these G-proteins by this compound leads to the inhibition of downstream signaling pathways.

One of the principal downstream effectors of Gi/o-coupled receptors is adenylyl cyclase. guidetopharmacology.org This enzyme is responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger molecule, from adenosine triphosphate (ATP). guidetopharmacology.orgwikipedia.org By activating the inhibitory G-protein, this compound leads to the inhibition of adenylyl cyclase activity. idrblab.net This results in a decrease in the intracellular concentration of cAMP. acs.org Cyclic AMP plays a vital role in numerous cellular processes by activating protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in gene expression and cellular function. plos.org Therefore, by reducing cAMP levels, this compound can modulate these PKA-dependent pathways.

In addition to modulating the adenylyl cyclase pathway, some G-protein-coupled receptors can also influence the phosphatidylinositol-calcium second messenger system. wikipedia.orgnih.gov This pathway is typically initiated by the activation of phospholipase C (PLC) by Gq/11-coupled receptors. nih.gov PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgyoutube.com IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. youtube.com The increase in intracellular Ca2+ and the presence of DAG at the membrane activate protein kinase C (PKC), another key signaling enzyme. youtube.com While the primary coupling of the 5-HT1A receptor is to Gi/o, there can be crosstalk and integration with other signaling pathways. The signaling through 5-HT1A receptors can activate a phosphatidylinositol-calcium second messenger system, leading to the regulation of intracellular calcium levels. idrblab.net

Structure Activity Relationships Sar of 10 Methyl 11 Hydroxyaporphine and Its Analogues

Significance of the C-10 Methyl Group for Receptor Affinity and Selectivity

The methyl group at the C-10 position is a critical determinant of the high affinity and selectivity of 10-Methyl-11-hydroxyaporphine for the 5-HT1A receptor. Comparative studies with its des-methyl analogue, (R)-11-hydroxyaporphine, revealed that while both compounds have dopaminergic activity, the removal of the C-10 methyl group leads to a lack of significant affinity for the 5-HT1A receptor. hilarispublisher.comdrugbank.com This highlights the essential role of the C-10 methyl group for serotonergic activity. hilarispublisher.com

Molecular modeling studies have provided a rationale for this observation, suggesting the presence of a specific lipophilic "methyl pocket" within the binding site of the 5-HT1A receptor. hilarispublisher.comresearchgate.netacs.org This pocket accommodates the C-10 methyl group, contributing to the compound's high affinity. drugbank.com In contrast, the dopamine (B1211576) D2 receptor is believed to lack a similar pocket, which explains the compound's selectivity for the 5-HT1A receptor over D2 receptors. hilarispublisher.comdrugbank.com

Further SAR studies have shown that the size of the substituent at C-10 is crucial. Replacing the methyl group with bulkier substituents results in a dramatic loss of affinity for the 5-HT1A receptor. hilarispublisher.com However, small alkyl groups are well-tolerated, confirming that the lipophilic pocket can only accommodate small substituents. hilarispublisher.com Any significant changes in the steric bulk or electronic properties of the C-10 substituent compared to the methyl group lead to a marked decrease in 5-HT1A receptor affinity. acs.org

Table 1: Effect of C-10 Substitution on Receptor Affinity This table provides a summary of binding affinities (Ki, nM) for (R)-aporphine analogues, illustrating the impact of the C-10 substituent.

Compound C-10 Substituent 5-HT1A Ki (nM) D2A Ki (nM) Reference
(R)-11-hydroxy-10-methylaporphine -CH₃ Potent Low Affinity drugbank.com
(R)-11-hydroxyaporphine -H Low Potency Affinity Present drugbank.com

Critical Role of the C-11 Hydroxyl Group in Receptor Interactions

The hydroxyl group at the C-11 position is another essential feature for the pharmacological activity of this aporphine (B1220529) series. It is understood to be a key interaction point for high-affinity binding at both dopamine and serotonin (B10506) receptors. nih.gov A model for binding at the D1 dopamine receptor proposes that essential interactions occur between the receptor and both the basic nitrogen and the C-11 hydroxyl group of the aporphine. nih.gov Aporphines that possess only a single hydroxyl group at C-11, without a corresponding C-10 hydroxyl, tend to act as antagonists at the D1 receptor. nih.gov Conversely, replacing the C-11 hydroxyl with a methoxy (B1213986) group renders the compounds virtually inactive at dopamine receptors. nih.gov

For the 5-HT1A receptor, molecular docking studies indicate that the C-11 hydroxyl group forms a crucial hydrogen bond with serine residues (specifically Ser198) in the receptor's binding site. hilarispublisher.com The combination of the C-10 methyl group and the C-11 hydroxyl group is required for high affinity at the 5-HT1A receptor. hilarispublisher.com The specific 10-methyl, 11-hydroxy substitution pattern is unique in conferring this high affinity; placing these groups at other positions on the aporphine ring results in a complete loss of 5-HT1A affinity. hilarispublisher.com While the catechol moiety (hydroxyl groups at both C-10 and C-11) is critical for D2 receptor binding, it is not a strict requirement for D1 or 5-HT1A receptor interactions. researchgate.net

Influence of N-Substituents on the Pharmacological Profile and Receptor Selectivity

The substituent attached to the nitrogen atom (N-6) of the aporphine core significantly influences the pharmacological profile and receptor selectivity, particularly concerning dopamine D1 versus D2 receptors. nih.govacs.orgresearchgate.net SAR studies demonstrate that modifying the N-alkyl group can shift the affinity from one receptor subtype to another.

For instance, in the 2-methoxy-11-hydroxy-substituted aporphine series, N-methyl congeners show a preference for D1 receptors over D2 receptors. nih.govacs.org In contrast, replacing the N-methyl group with a larger N-n-propyl group dramatically increases affinity and selectivity for D2 receptors. nih.govacs.orgresearchgate.net This suggests the D2 receptor may have a "propyl cleft" that favorably accommodates the larger alkyl group. researchgate.net This switch in selectivity highlights the major role N-substituents play in determining the D2/D1 selectivity profile. nih.govacs.org

This trend also extends to serotonin receptors. For certain C-10 substituted aporphines, analogues with an N-methyl group show higher affinity for 5-HT7A receptors, while switching to an N-propyl substituent reverses this selectivity, favoring 5-HT1A receptors. researchgate.netresearchgate.netcuny.edu However, for (R)-11-hydroxy-10-methylaporphine, the N-methyl group appears to be optimal for potent 5-HT1A receptor interaction, as substitution with hydrogen or a larger N-alkyl group like N-propyl leads to a marked decrease in affinity. acs.org The N-propyl analogue of (R)-11-hydroxy-10-methylaporphine was found to be a weak dopamine agonist and lost its potent 5-HT1A agonist activity. acs.org

Table 2: Influence of N-Substituent on Dopamine Receptor Affinity This table presents binding affinities (Ki, nM) for (R)-(-)-2-methoxy-11-hydroxyaporphine analogues, demonstrating the effect of the N-substituent on D1 and D2 receptor selectivity. nih.govacs.org

Compound N-Substituent D1 Ki (nM) D2 Ki (nM) D2/D1 Selectivity Ratio
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine -CH₃ 46 235 0.2
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine -CH₂CH₂CH₃ 1690 44 38.4

Comparative SAR Studies with Other Aporphine Derivatives for Multi-Target Ligand Design

The aporphine skeleton is considered a "privileged scaffold" in CNS drug discovery because its structure can be systematically modified to create selective ligands for a variety of receptors or multi-target directed ligands (MTDLs) that interact with multiple targets simultaneously. hilarispublisher.comhud.ac.uknih.govresearchgate.net The diverse pharmacological activities of aporphines at dopaminergic, serotonergic, and adrenergic receptors make them ideal starting points for designing such compounds. hilarispublisher.comresearchgate.net

The development of MTDLs is a promising strategy for treating complex multifactorial diseases like neurodegenerative disorders. mdpi.com By understanding the SAR of different aporphine series, medicinal chemists can combine specific structural features to achieve a desired polypharmacological profile. For example, the SAR of this compound demonstrates that a C-10 methyl and C-11 hydroxyl group confer potent 5-HT1A agonism. drugbank.com Meanwhile, SAR from other aporphines, such as nantenine (B1222069) derivatives, shows that modifications at other positions can introduce affinity for other receptors like the 5-HT2A or α1-adrenergic receptors. researchgate.netnih.gov

For instance, studies on C-10 nitrogen-substituted aporphines have led to the identification of ligands with selectivity for D1 versus D5 dopamine receptors or for 5-HT7A versus 5-HT1A serotonin receptors, depending on the nature of the C-10 and N-6 substituents. cuny.edu By combining these distinct SAR insights, it is conceivable to design novel aporphine-based MTDLs. This approach allows for the creation of single molecules that can modulate multiple signaling pathways implicated in CNS disorders, potentially offering enhanced therapeutic efficacy. nih.gov

Preclinical Pharmacological Evaluation of 10 Methyl 11 Hydroxyaporphine

In Vitro Studies in Cellular Systems

Receptor Binding Assays and Competition Studies

The affinity of (R)-(-)-10-methyl-11-hydroxyaporphine for various neurotransmitter receptors has been evaluated through in vitro binding assays using rat forebrain tissue. These studies have revealed a notable selectivity profile for this compound.

(R)-(-)-10-methyl-11-hydroxyaporphine demonstrates a high affinity for the serotonin (B10506) 5-HT1A receptor. nih.govresearchgate.net In contrast, its affinity for dopamine (B1211576) D1 and D2 receptors is considerably lower. nih.govresearchgate.net The substitution pattern, specifically the C10-methyl and C11-hydroxy groups on the (R)-aporphine scaffold, appears to be crucial for this potent interaction with 5-HT1A receptors. researchgate.net Modeling of the ligand-receptor interaction suggests the presence of a "methyl pocket" in the 5-HT1A receptor binding site, which may accommodate the C10-methyl group of the compound. researchgate.net

Competition studies further illuminate the binding characteristics of this aporphine (B1220529) derivative. In assays measuring the displacement of specific radioligands, (R)-(-)-10-methyl-11-hydroxyaporphine effectively competes for the 5-HT1A receptor binding site. The affinity (Ki) for the 5-HT1A receptor has been determined to be in the nanomolar range, indicating a strong binding interaction. Specifically, one study reported a Kd value of 0.100 nM for the 5-hydroxytryptamine 1A receptor in rat hippocampal membranes.

The table below summarizes the binding affinities of (R)-(-)-10-methyl-11-hydroxyaporphine for various receptors.

ReceptorTissue SourceBinding Affinity (Ki/Kd)Reference
5-HT1ARat ForebrainHigh Affinity nih.govresearchgate.net
5-HT1ARat Hippocampal Membranes0.100 nM (Kd)
Dopamine D1Rat ForebrainLow Affinity nih.govresearchgate.net
Dopamine D2Rat ForebrainLow Affinity nih.govresearchgate.net

Functional Assays for Receptor Activation and Signal Transduction

Functional assays have been employed to characterize the intrinsic activity of (R)-(-)-10-methyl-11-hydroxyaporphine at the 5-HT1A receptor. These studies assess the compound's ability to activate the receptor and initiate downstream signaling cascades.

In assays measuring the inhibition of forskolin-stimulated adenylyl cyclase activity in rat hippocampal membranes, a functional response mediated by 5-HT1A receptor activation, (R)-(-)-10-methyl-11-hydroxyaporphine demonstrated agonist properties. The compound produced a concentration-dependent inhibition of adenylyl cyclase, with an EC50 value of 55 nM. This indicates that it effectively activates the G-protein coupled signaling pathway associated with the 5-HT1A receptor.

The results from these functional assays, combined with the high binding affinity, confirm that (R)-(-)-10-methyl-11-hydroxyaporphine acts as a potent agonist at the 5-HT1A receptor. researchgate.netucl.ac.uk The agonistic activity appears to be a characteristic feature of this compound, as other closely related aporphines have shown varied functional profiles, including partial agonism or even antagonism. researchgate.net

In Vivo Studies in Animal Models

Assessment of Pharmacological Effects in Rodent Models (e.g., Rat Forebrain)

In vivo studies in rodent models have been conducted to evaluate the pharmacological effects of (R)-(-)-10-methyl-11-hydroxyaporphine. These investigations have largely focused on its activity at 5-HT1A and dopamine receptors within the central nervous system, particularly in the rat forebrain. nih.govresearchgate.net

The administration of (R)-(-)-10-methyl-11-hydroxyaporphine to rats has been shown to elicit responses consistent with 5-HT1A receptor agonism. researchgate.net These effects are observed in various behavioral and neurochemical paradigms. The compound's high affinity and selectivity for the 5-HT1A receptor, as determined by in vitro studies, translate to potent in vivo activity at this target. nih.govresearchgate.net

Conversely, the compound displays weak effects related to dopamine D1 and D2 receptor interaction at the doses tested. researchgate.net This aligns with the low binding affinity observed in vitro. nih.govresearchgate.net The neuropharmacological profile of 11-hydroxyaporphines, including the 10-methyl derivative, has been noted to be similar to that of the corresponding 10,11-catecholaporphines, though with some differences in receptor selectivity and potency. researchgate.netacs.org

Application of Microdialysis Techniques in Neuropharmacological Research

Microdialysis is a valuable technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. This method has been applied to investigate the neurochemical effects of aporphine derivatives.

While specific microdialysis data for 10-Methyl-11-hydroxyaporphine is not detailed in the provided search results, the technique has been used for related aporphine compounds to assess their influence on dopamine and serotonin systems. google.com For instance, microdialysis studies have been conducted on other dopamine D2 receptor agonists to evaluate their effects on neurotransmitter release. acs.org Such studies are crucial for understanding the in vivo neurochemical consequences of receptor interaction. The application of PET imaging, sometimes in conjunction with microdialysis, allows for the in vivo assessment of brain penetration and target engagement of drug candidates. frontiersin.org

Behavioral and Neurochemical Evaluations

Behavioral and neurochemical evaluations in animal models have provided further insight into the pharmacological profile of aporphine compounds. For instance, apomorphine, a related compound, has been shown to induce specific behaviors in chicks, such as increased locomotion and pecking, which are thought to be mediated by dopaminergic mechanisms. researchgate.net

While detailed behavioral studies specifically on this compound are not extensively covered in the search results, the evaluation of motor activity in rats is a common method to assess the in vivo effects of N-substituted-11-hydroxynoraporphines. acs.org These studies help to quantify the behavioral output resulting from the interaction of these compounds with their respective receptor targets. Neurochemical analyses often accompany these behavioral tests to correlate changes in behavior with alterations in brain chemistry.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

The definitive identification of 10-Methyl-11-hydroxyaporphine and related aporphine (B1220529) alkaloids is accomplished through the application of high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard. semanticscholar.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound. semanticscholar.orgacgpubs.org The protonated molecule [M+H]⁺ for this compound (C₁₈H₁₉NO) would be expected at a specific mass-to-charge ratio (m/z). nih.gov Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns. For aporphine alkaloids, common fragmentation pathways involve the loss of substituents and retro-Diels-Alder reactions within the heterocyclic rings, which helps to confirm the core structure and the position of substituents. scielo.br For example, fragmentation analysis of N-methyl aporphine derivatives often shows initial losses corresponding to the groups attached to the nitrogen and aromatic rings. scielo.br

Chromatographic Separation and Purification Methodologies

The isolation and purification of this compound from natural sources or synthetic reaction mixtures require sophisticated chromatographic techniques. These methods separate the target compound from other alkaloids and impurities based on differences in their physicochemical properties.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the analysis and purification of aporphine alkaloids. researchgate.netbenthamdirect.com Reversed-phase columns, such as C18, are commonly used, with mobile phases typically consisting of acetonitrile (B52724) and water mixtures, often with additives like trifluoroacetic acid or triethylamine (B128534) to improve peak shape and resolution. scielo.brresearchgate.net The retention time of an alkaloid is influenced by its polarity; for instance, N-methylated aporphines tend to have lower retention times on C18 columns compared to their non-N-methylated counterparts. scielo.br Preparative HPLC can be employed to obtain highly pure samples of the target alkaloid for further studies. benthamdirect.com Chiral HPLC, using specialized chiral stationary phases based on selectors like Cinchona alkaloids, is essential for separating the enantiomers (R and S isomers) of aporphine compounds, which often exhibit different biological activities. mdpi.comhilarispublisher.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that has proven effective for the large-scale purification of aporphine alkaloids from crude extracts. researchgate.netnih.gov This method avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample and maximizing recovery. researchgate.net The separation is based on the partitioning of the solutes between two immiscible liquid phases. An optimized solvent system is crucial for a successful separation, with the partition coefficient (K) of the target compound being a key parameter. researchgate.net For example, a two-phase solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water has been successfully used to purify several aporphine alkaloids in a single step. researchgate.netnih.gov

Other Chromatographic Techniques:

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can be used for the analysis of aporphine alkaloids, particularly for identifying components in complex mixtures. researchgate.netnih.govfrontiersin.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method often used for the initial screening of alkaloid content in extracts and for monitoring the progress of purification by column chromatography. researchgate.net

Radiosynthesis and Radioligand Development for Preclinical Receptor Imaging

The development of radiolabeled versions of this compound is critical for its use in preclinical receptor imaging studies, particularly Positron Emission Tomography (PET). PET allows for the non-invasive visualization and quantification of target receptors in the living brain.

A key development in this area was the preparation and evaluation of [¹¹C]-labeled (R)-10-Methyl-11-hydroxyaporphine. acs.org The synthesis involves introducing the radioactive carbon-11 (B1219553) isotope ([¹¹C]) into the molecule. This is typically achieved by reacting a precursor molecule (the des-methyl version) with a radiolabeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, in the final step of the synthesis. This specific radioligand was developed as a potential agonist for PET imaging of serotonin (B10506) 5-HT₁ₐ receptors. acs.org The development of such aporphine-based radioligands is a significant area of research for studying various neurotransmitter systems in the brain. researchgate.netebi.ac.uk

The evaluation of a new radioligand involves assessing its binding affinity and selectivity for the target receptor, as well as its pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability. acs.orgsnmjournals.org

Structural Elucidation via X-ray Crystallography and Other Diffraction Methods

While spectroscopic methods provide crucial data on connectivity, single-crystal X-ray diffraction analysis offers the most definitive proof of a molecule's three-dimensional structure and absolute configuration. tandfonline.comfigshare.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice.

For aporphine alkaloids, X-ray crystallography has been instrumental in confirming structures and establishing the absolute configuration of the chiral center (typically at C-6a). iucr.orgrsc.org For example, the absolute configuration of the aporphine alkaloid semiimmersumine A was unequivocally determined through single-crystal X-ray diffraction analysis using anomalous dispersion. tandfonline.comfigshare.com Similarly, the structures of other complex aporphines have been confirmed by this method. rsc.orgresearchgate.net Although a specific crystal structure for this compound was not found in the search results, this technique remains the gold standard for unambiguous structural elucidation in its chemical class. The analysis of related aporphine hydrobromide salts has provided detailed information on molecular conformation, including the twist of the biphenyl (B1667301) moiety, which is influenced by the substitution pattern on the aporphine core. iucr.org

Future Research Directions for 10 Methyl 11 Hydroxyaporphine

Rational Design and Synthesis of Novel Aporphine (B1220529) Analogues with Enhanced Receptor Selectivity and Potency

The strategic design and creation of new analogues of 10-Methyl-11-hydroxyaporphine are aimed at modifying its chemical framework to attain superior selectivity and strength at particular dopamine (B1211576) and serotonin (B10506) receptor subtypes. mdpi.com Structure-activity relationship (SAR) studies are fundamental to this process, providing a roadmap for chemical alterations to the aporphine core. nih.govresearchgate.net

Key areas for molecular modification include:

Aromatic Ring Substitutions: Modifying the substituent groups on the aporphine core's aromatic rings can dramatically affect how strongly and selectively it binds to receptors. For example, the placement and type of hydroxyl and methoxy (B1213986) groups are vital for interacting with the binding sites of dopamine D1 and D2 receptors. uchile.cl

N-Alkyl Group Variation: The nature of the alkyl group attached to the nitrogen atom is a primary factor in determining pharmacological effects. Research indicates that changes to the N-substituent can alter the affinity for various G protein-coupled receptors (GPCRs). researchgate.net

Stereochemistry: The three-dimensional arrangement of the aporphine scaffold is a well-established critical element for its biological function. nih.gov Synthesizing and assessing enantiomerically pure compounds is vital for pinpointing the most active and selective stereoisomer for a given target. acs.org

These synthetic strategies aim to produce analogues with customized pharmacological profiles, such as compounds with high selectivity for the D1 receptor over the D2 receptor, or those with a balanced activity at both dopamine and serotonin receptors. nih.gov

Integration of Advanced Computational Modeling for Precise Ligand-Receptor Interaction Prediction

Advanced computational modeling is an increasingly vital tool in the effort to design more effective aporphine-based ligands. nih.gov These methods offer deep insights into the molecular-level interactions between ligands and their receptor targets, enabling a more logical and streamlined drug discovery pipeline. researchgate.net

Key computational strategies include:

Molecular Docking: This technique forecasts the most likely orientation of a ligand when it binds to a receptor. researchgate.net For this compound and its derivatives, docking studies can identify the specific amino acid residues within the binding pockets of dopamine and serotonin receptors that are essential for binding. hilarispublisher.comnih.gov This knowledge is crucial for engineering new molecules with better affinity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the ligand-receptor complex, revealing the stability of the bond and any conformational shifts that happen when the ligand binds. acs.org This can help clarify the mechanism of receptor activation or inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models create a mathematical link between the chemical structure of a group of compounds and their biological effects. nih.gov By creating QSAR models for aporphine analogues, researchers can forecast the activity of new, yet-to-be-synthesized compounds, helping to prioritize the most promising candidates for synthesis and lab testing. nih.gov

The use of these computational methods enables a more focused strategy for drug design, cutting down on the number of compounds that need to be made and tested, and ultimately speeding up the creation of new drug candidates. nih.gov

Exploration of Novel Biological Activities and Pharmacological Potentials in Preclinical Models

While the main research on this compound has centered on its effects on dopamine and serotonin receptors, there is rising interest in examining its potential impact on other biological targets and its effectiveness in a broader array of preclinical disease models. nih.gov

Future research in this domain is expected to concentrate on:

Investigating Other Neurotransmitter Systems: The structural resemblance of this compound to other biogenic amines hints that it might interact with other neurotransmitter systems, like the adrenergic and cholinergic systems. hilarispublisher.com Testing its activity across a wider variety of receptors and transporters could reveal new pharmacological characteristics. hilarispublisher.comnih.gov

Exploring Non-CNS Applications: Although mainly researched for its effects on the central nervous system, the compound's pharmacological profile might be suitable for uses in other medical fields. For instance, its potential antioxidant or anti-inflammatory properties could be explored. researchgate.netnih.govtaylorandfrancis.com

Evaluation in Diverse Animal Models: It is essential to test this compound and its most promising analogues in various animal models of neurological and psychiatric conditions, such as Parkinson's disease, depression, and schizophrenia, to confirm their therapeutic possibilities and understand how they work in a living organism. hilarispublisher.comnih.gov

These investigations could greatly expand the potential therapeutic uses of the aporphine scaffold.

Strategic Development of the Aporphine Scaffold as a Privileged Structure for Central Nervous System Ligands

The aporphine scaffold is recognized as a "privileged structure" in the field of medicinal chemistry. nih.govnih.gov This designation applies to a molecular framework that can bind to multiple biological targets with high affinity, making it an excellent foundation for designing new drugs. researchgate.netresearchgate.net The natural ability of the aporphine core to interact with various GPCRs in the central nervous system makes it especially promising for creating ligands aimed at complex neurological and psychiatric conditions. hilarispublisher.comnih.gov

The strategic development of the aporphine scaffold encompasses:

Building Compound Libraries: Generating varied libraries of aporphine analogues with methodical changes in their substitution patterns and stereochemistry. nih.gov These libraries can then be tested against numerous CNS targets to find new active compounds.

Fragment-Based Drug Discovery: Using parts of the aporphine scaffold to investigate the binding sites of CNS receptors. This method can lead to the discovery of new ways of binding and the creation of completely new types of ligands.

Polypharmacology: Deliberately designing aporphine-based ligands that can affect multiple targets at the same time. mdpi.com This "multi-target" strategy is becoming more popular for treating complex, multifactorial diseases like schizophrenia and depression, where targeting just one protein may not be enough. hilarispublisher.com

By strategically using the special qualities of the aporphine scaffold, researchers can continue to create new and effective drug candidates for a wide range of CNS disorders, building on the work done with compounds like this compound. nih.govresearchgate.net

Q & A

What unresolved questions warrant prioritization in this compound research?

  • Methodological Answer : Investigate off-target effects on non-monoaminergic systems (e.g., sigma receptors) via proteome-wide screening. Explore in vivo efficacy in disease models (e.g., Parkinson’s-related psychosis) with longitudinal behavioral assessments. Develop radiolabeled versions for PET imaging to map receptor occupancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.